
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Cellular Energy Metabolism
Nicotinamide plays a crucial role in cellular energy metabolism, impacting normal physiology by participating in the synthesis of NAD+ and NADP+, which are essential coenzymes in redox reactions. Research has shown that nicotinamide influences oxidative stress and modulates pathways related to cell survival and death, indicating its potential in studying cellular responses to environmental stressors and in the development of therapeutic strategies for metabolic disorders (Maiese, Zhao, Jinling, & Shang, 2009).
Antioxidant Properties
Nicotinamide has been identified as a potent antioxidant, capable of protecting brain cellular membranes against oxidative damage induced by reactive oxygen species. This property makes it a compound of interest for research into neuroprotective strategies and the mitigation of oxidative stress in neurological conditions (Kamat & Devasagayam, 1999).
Corrosion Inhibition
In the context of material science, nicotinamide derivatives have been explored for their corrosion inhibition effects on metals in acidic environments. This application is relevant for developing new corrosion inhibitors, which can protect industrial materials and infrastructure (Chakravarthy, Mohana, & Kumar, 2014).
Therapeutic Potential
The cytoprotective effects of nicotinamide derivatives against various forms of cellular stress, including their role in inhibiting inflammatory cell activation and apoptotic processes, underscore their therapeutic potential in treating immune system dysfunctions, diabetes, and aging-related diseases. Research in this area can inform the development of new drugs and therapeutic strategies aimed at modulating cellular pathways for disease treatment and prevention (Maiese, Zhao, Jinling, & Shang, 2009).
Molecular Synthesis and Chemical Biology
Nicotinamide and its derivatives serve as key intermediates in the synthesis of complex organic molecules, offering pathways to explore novel chemical syntheses and the creation of new molecules with potential biological activities. This research application is crucial for the field of medicinal chemistry, where new compounds are continuously sought for drug development and biochemical studies (Slowinski, Ben Ayad, Ziyaret, Botuha, Le Falher, Aouane, & Thorimbert, 2013).
properties
IUPAC Name |
N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-4-6-15(7-5-14)25-13-23-24-18(25)11-22-19(26)17-3-2-9-21-20(17)27-16-8-10-28-12-16/h2-7,9,13,16H,8,10-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPBHRAAVYLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

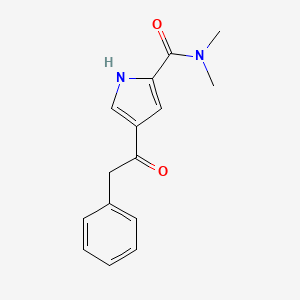
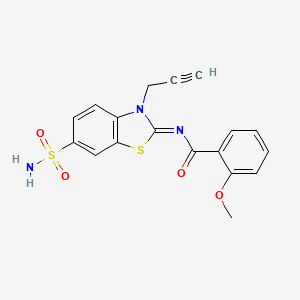
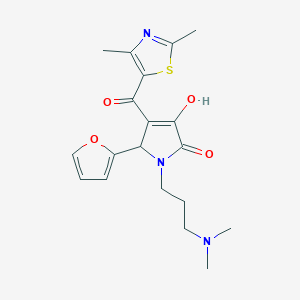



![6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2467076.png)
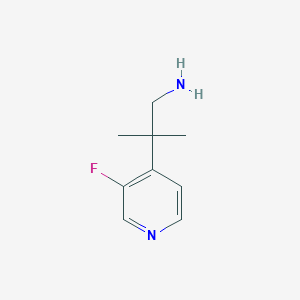

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)

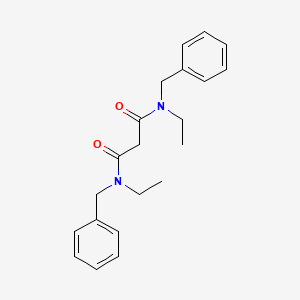
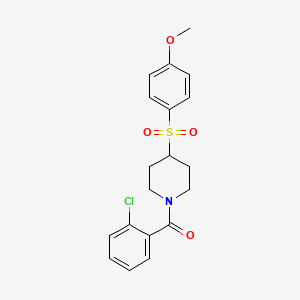
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2467086.png)